![molecular formula C34H36CuN4O6-4 B15342067 3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;copper](/img/structure/B15342067.png)
3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;copper
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;copper" is a copper(II) complex of a porphyrin derivative. Porphyrins are a group of organic compounds that play a crucial role in biological processes, such as the binding and transport of metal ions. This compound has significant implications in various fields, including chemistry, biology, and medicine, due to its unique properties and functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions: To synthesize "3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;copper", a porphyrin precursor is first prepared. This precursor is then coordinated with copper ions. Typical reaction conditions include a controlled environment with specific pH and temperature parameters to ensure the proper coordination of the copper ion with the porphyrin ring.
Industrial Production Methods: In industrial settings, the production of this compound might involve large-scale synthesis techniques, including the use of reactors that allow precise control over reaction conditions. Continuous monitoring and optimization of pH, temperature, and concentration of reactants are essential to achieving high yield and purity.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its application in different scientific fields.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. The conditions for these reactions typically involve controlled temperatures, pH levels, and reaction times to achieve the desired products.
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, oxidation reactions may result in the formation of different oxidized species of the compound, whereas reduction reactions could lead to reduced forms with different electronic properties.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a catalyst in various organic transformations due to its ability to stabilize reactive intermediates and facilitate electron transfer processes.
Biology: In biological research, this compound is studied for its role in mimicking natural metalloenzymes, which can provide insights into enzyme mechanisms and facilitate the development of biomimetic catalysts.
Industry: In industrial applications, the compound is used in the development of sensors for detecting metal ions and other analytes, leveraging its unique electronic properties and metal-binding capabilities.
Mechanism of Action
The compound exerts its effects through the coordination of the copper ion with the porphyrin ring, which allows for the stabilization of reactive species and facilitates various catalytic processes. The molecular targets and pathways involved include electron transfer chains and reactive oxygen species generation in photodynamic therapy.
Comparison with Similar Compounds
Compared to other similar copper porphyrin complexes, "3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;copper" stands out due to its specific substituents and structural features that enhance its stability and reactivity. Similar compounds include other copper porphyrin derivatives, each with unique substituents that influence their chemical and physical properties.
Hope this hits the mark for you! Feel free to nudge me for any tweaks or additions!
Properties
Molecular Formula |
C34H36CuN4O6-4 |
|---|---|
Molecular Weight |
660.2 g/mol |
IUPAC Name |
3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;copper |
InChI |
InChI=1S/C34H36N4O6.Cu/c1-15-21(7-9-31(41)42)27-14-28-22(8-10-32(43)44)16(2)24(36-28)12-29-34(20(6)40)18(4)26(38-29)13-30-33(19(5)39)17(3)25(37-30)11-23(15)35-27;/h11-14,19-20,39-40H,7-10H2,1-6H3,(H,41,42)(H,43,44);/q-4;/b23-11?,24-12-,25-11-,26-13?,27-14?,28-14-,29-12?,30-13-; |
InChI Key |
WIIVGCMLYNYHKC-FMRXEYCPSA-N |
Isomeric SMILES |
CC\1=C(/C/2=C/C3=C(C(=C([N-]3)/C=C\4/C(=C(/C(=C/C5=C(C(=C([N-]5)/C=C1\[N-]2)C(C)O)C)/[N-]4)C(C)O)C)C)CCC(=O)O)CCC(=O)O.[Cu] |
Canonical SMILES |
CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=CC5=C(C(=C([N-]5)C=C1[N-]2)C(C)O)C)[N-]4)C(C)O)C)C)CCC(=O)O)CCC(=O)O.[Cu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


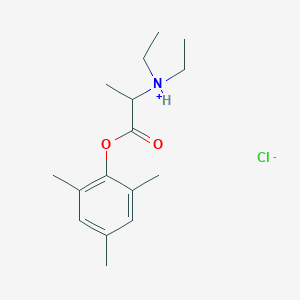
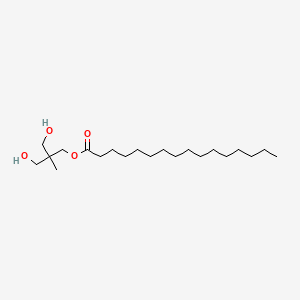

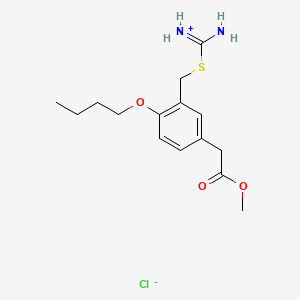


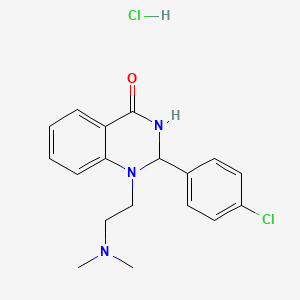
![Propanenitrile, 3-[(1-phenyl-1H-tetrazol-5-yl)thio]-](/img/structure/B15342034.png)
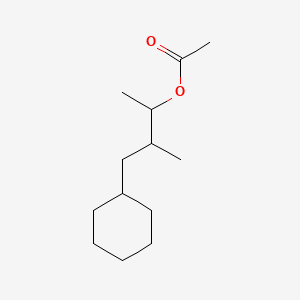
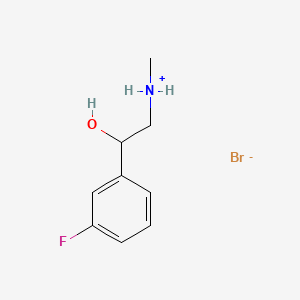

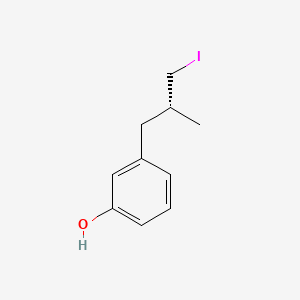
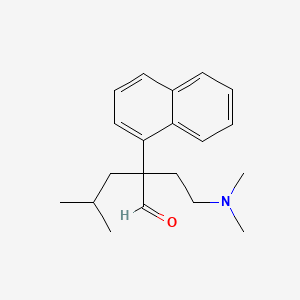
![(1E)-N-[benzyl(dimethyl)azaniumyl]ethanimidate](/img/structure/B15342065.png)
